4-Benzyloxan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

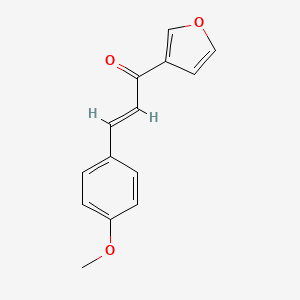

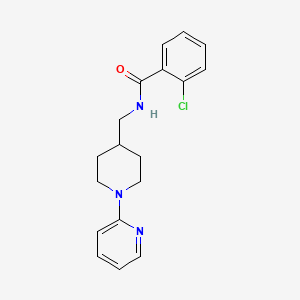

4-Benzyloxan-3-one is a chemical compound with the CAS Number: 2090083-45-5 . It has a molecular weight of 190.24 and is known by the IUPAC name 4-benzyldihydro-2H-pyran-3 (4H)-one . It is typically stored at a temperature of 4 degrees Celsius . The physical form of 4-Benzyloxan-3-one is liquid .

Molecular Structure Analysis

The InChI code for 4-Benzyloxan-3-one is 1S/C12H14O2/c13-12-9-14-7-6-11 (12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Benzyloxan-3-one has a molecular weight of 190.24 . It is a liquid at room temperature and is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

4-Benzyloxan-3-one derivatives, specifically 1,4-benzoxazin-3-ones, have been explored for their potential in asymmetric synthesis. A study highlighted the phase-transfer-catalyzed asymmetric alkylation of 2-aryl-1,4-benzoxazin-3-ones, paving the way for the enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones, which are found in various biologically active molecules (Pawliczek et al., 2018).

Crystallographic and Computational Analysis

The study of 3-benzylchroman-4-ones (related to 4-benzyloxan-3-one) through crystallographic and computational analysis, including techniques like X-ray crystallography, DFT, and FTIR spectroscopy, has provided insights into the role of substitutions in stabilizing molecular structures. This understanding has implications in the development of compounds with potential antibacterial and anticancer properties (Salam et al., 2021).

Electrochemical C-H Amination

An electrochemical approach to synthesizing 1,4-benzoxazin-3-ones, which are crucial in natural products and bioactive compounds, has been developed. This method provides a sustainable and efficient alternative to traditional synthesis, which often requires transition-metal catalysts and pre-functionalized substrates (Wesenberg et al., 2017).

Luminescent Properties in Coordination Compounds

Research into lanthanide coordination compounds using 4-benzyloxan-3-one derivatives has shown that the presence of electron-releasing or electron-withdrawing groups significantly influences the photoluminescence properties. This finding is crucial for applications in photophysical materials and sensors (Sivakumar et al., 2010).

Biological Activity and Ecological Role

The biological activity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, closely related to 4-benzyloxan-3-one, have been rediscovered. These compounds, known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, are also being explored as leads for natural herbicide models and pharmaceuticals (Macias et al., 2009).

Anti-Tubercular Scaffold Development

A novel series of compounds related to 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized, showing promise as anti-tubercular scaffolds. These compounds were evaluated against Mycobacterium tuberculosis and displayed significant activity (Nimbalkar et al., 2018).

Tyrosine Kinase Inhibitors

Synthesis of 1,4-benzoxazin-3-one derivatives has been targeted for developing inhibitors against tyrosine kinases, closely related to chronic diseases such as cancer. This research represents a step forward in cancer drug discovery (Honda et al., 2009).

Safety and Hazards

The safety information available indicates that 4-Benzyloxan-3-one has a signal word of "Warning" . This suggests that the compound may pose certain hazards if not handled properly. For comprehensive safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for 4-Benzyloxan-3-one .

Eigenschaften

IUPAC Name |

4-benzyloxan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLMOYWRBPUOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)C1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2802962.png)

![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802967.png)

![4-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2802968.png)

![2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2802970.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2802973.png)

![(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2802976.png)

![Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2802977.png)

![3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B2802982.png)